

The Role of GSK3145095 in Inflammatory Disease Models: A Technical Guide

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Compound of Interest

Compound Name: GSK3145095

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Executive Summary

GSK3145095 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. While **GSK3145095** was primarily advanced into clinical trials for oncology indications, the therapeutic potential of RIPK1 inhibition in immune-mediated inflammatory diseases is of significant interest. This technical guide provides a comprehensive overview of the available data on **GSK3145095** and related RIPK1 inhibitors in the context of inflammatory disease models. Due to a notable species-specific difference in potency, with significantly lower activity against rodent RIPK1, in vivo preclinical data for **GSK3145095** in traditional inflammatory disease models are limited. This document summarizes the available quantitative in vitro and ex vivo data for **GSK3145095**, preclinical data for a closely related tool compound, and detailed experimental protocols for key inflammatory disease models relevant to the study of RIPK1 inhibitors. Furthermore, this guide presents visualizations of the core signaling pathways regulated by RIPK1 to provide a deeper understanding of its mechanism of action.

Introduction to RIPK1 Inhibition in Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF).^{[1][2]} RIPK1 acts as a key signaling node, regulating pathways that lead to inflammation, apoptosis, and necroptosis—a form of programmed necrosis.^{[3][4]} Dysregulation of RIPK1-mediated signaling

has been implicated in the pathogenesis of a range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]

The kinase activity of RIPK1 is essential for the induction of necroptosis and for driving inflammatory responses.[6] Therefore, inhibiting RIPK1 kinase activity with small molecules like **GSK3145095** presents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled inflammation and cell death in these conditions.[2][3]

Quantitative Data for GSK3145095 and Related Compounds

While in vivo data for **GSK3145095** in inflammatory disease models is scarce due to its reduced potency against rodent RIPK1, the available in vitro and ex vivo data demonstrate its potent inhibition of the RIPK1 pathway in primate cells.[2] Additionally, preclinical data from a related tool compound, GSK547, in a mouse model of colitis, provide valuable insights into the potential efficacy of this class of RIPK1 inhibitors.

Table 1: In Vitro and Ex Vivo Potency of GSK3145095

Assay System	Cell Type	Stimulation	Readout	IC50 (nM)	Reference
Necroptosis Assay	Human U937 cells	TNF α + SMAC mimetic + Caspase inhibitor	Cell Viability (ATP levels)	1.6	[2]
Necroptosis Assay	Human U937 cells	TNF α + SMAC mimetic + Caspase inhibitor	Cell Death (LDH release)	0.5	[2]
Cytokine Production	Human U937 cells	TNF α + SMAC mimetic + Caspase inhibitor	MIP-1 β Production	0.4	[2]
Human Whole Blood Assay	Human Whole Blood	TNF α + SMAC mimetic + Caspase inhibitor	MIP-1 β Production	5	[2] [5]
Monkey Whole Blood Assay	Monkey Whole Blood	TNF α + SMAC mimetic + Caspase inhibitor	MIP-1 β Production	16	[2] [5]
Necroptosis Assay	Mouse L929 cells	TNF α	Cell Death	1300	[2]

Table 2: Preclinical Efficacy of GSK547 (a RIPK1 inhibitor tool compound) in a Mouse Model of Colitis

Animal Model	Treatment	Key Findings	Reference
CD4+CD45RB ^{high} T-cell transfer model of colitis	GSK547	Significantly prevented body weight loss compared to vehicle.	[1]

Experimental Protocols for Key Inflammatory Disease Models

The following are detailed methodologies for standard preclinical models used to evaluate the efficacy of anti-inflammatory compounds. While not specific to **GSK3145095** due to the aforementioned species selectivity, these protocols are representative of the experimental designs in which a RIPK1 inhibitor with rodent potency would be tested.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.

Materials:

- Male DBA/1 mice, 8-10 weeks old
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles

Protocol:

- Immunization (Day 0):

- Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
- Administer 100 µL of the emulsion intradermally at the base of the tail.
- **Booster Immunization (Day 21):**
 - Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
 - Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.
- **Treatment:**
 - Initiate treatment with the test compound (e.g., a RIPK1 inhibitor) or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
 - Administer the compound daily via the desired route (e.g., oral gavage).
- **Assessment:**
 - Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
 - Measure paw thickness using a caliper.
 - At the end of the study (e.g., Day 42), collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
 - Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics the clinical and histological features of human ulcerative colitis.

Materials:

- C57BL/6 mice, 8-12 weeks old

- Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
- Drinking water

Protocol:

- Induction of Colitis:
 - Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
 - Replace the DSS solution with regular drinking water after the induction period.
- Treatment:
 - Begin treatment with the test compound or vehicle control either prophylactically (at the start of DSS administration) or therapeutically (after the onset of clinical signs).
 - Administer the compound daily.
- Assessment:
 - Monitor daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
 - At the end of the study, sacrifice the mice and measure the colon length.
 - Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
 - Analyze colon tissue for myeloperoxidase (MPO) activity as a measure of neutrophil infiltration and for the expression of pro-inflammatory cytokines.

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model recapitulates many features of human psoriasis, including epidermal hyperplasia, and infiltration of immune cells.

Materials:

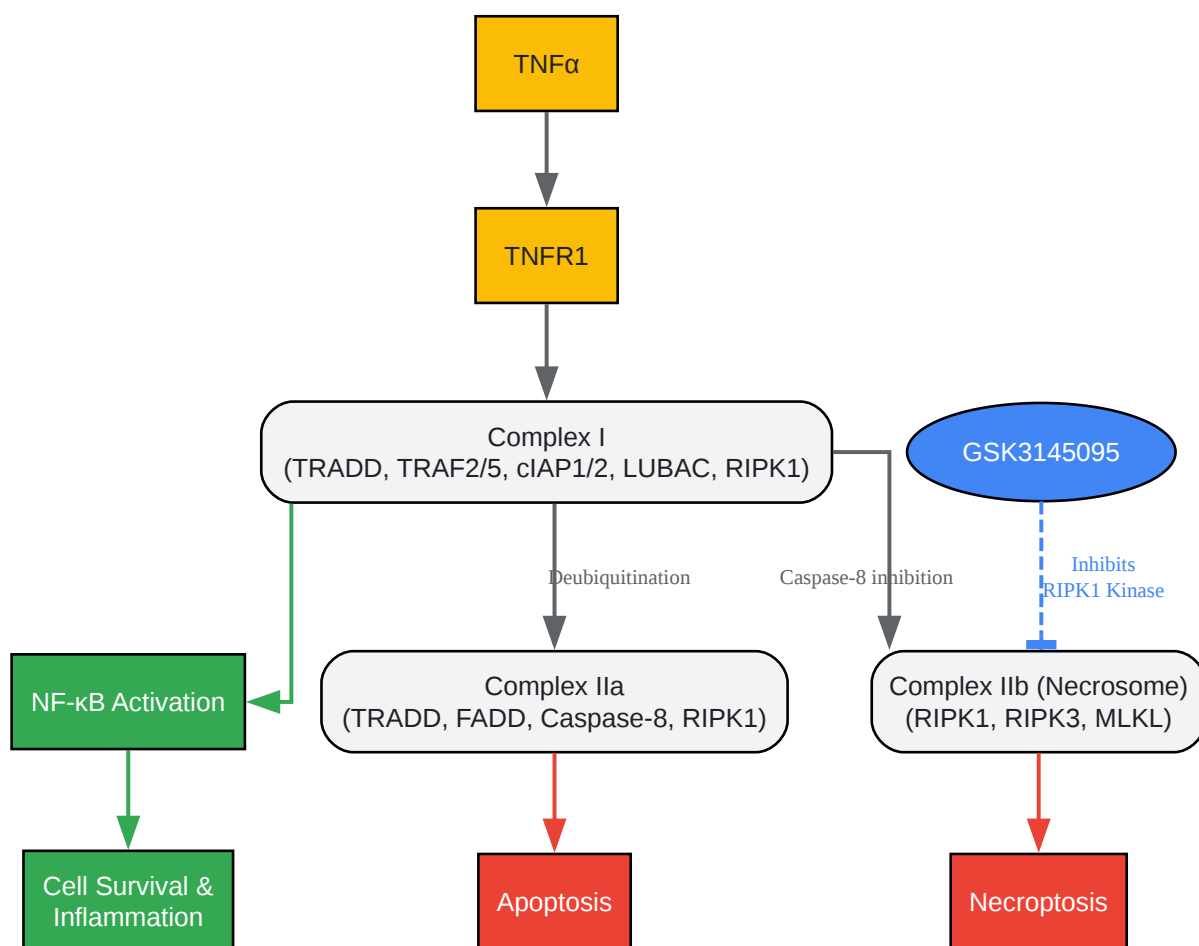
- BALB/c or C57BL/6 mice, 8-12 weeks old
- Imiquimod cream (5%)
- Calipers

Protocol:

- Induction of Psoriasis-like Lesions:
 - Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.
- Treatment:
 - Administer the test compound or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) or topically, starting from the first day of imiquimod application.
- Assessment:
 - Measure ear thickness and back skin thickness daily using a caliper.
 - Score the severity of skin inflammation (erythema, scaling, and thickness) using a clinical scoring system (e.g., Psoriasis Area and Severity Index - PASI).
 - At the end of the study, collect skin samples for histological analysis of epidermal thickness (acanthosis) and immune cell infiltration.
 - Analyze skin tissue for the expression of psoriasis-related cytokines (e.g., IL-17, IL-23).

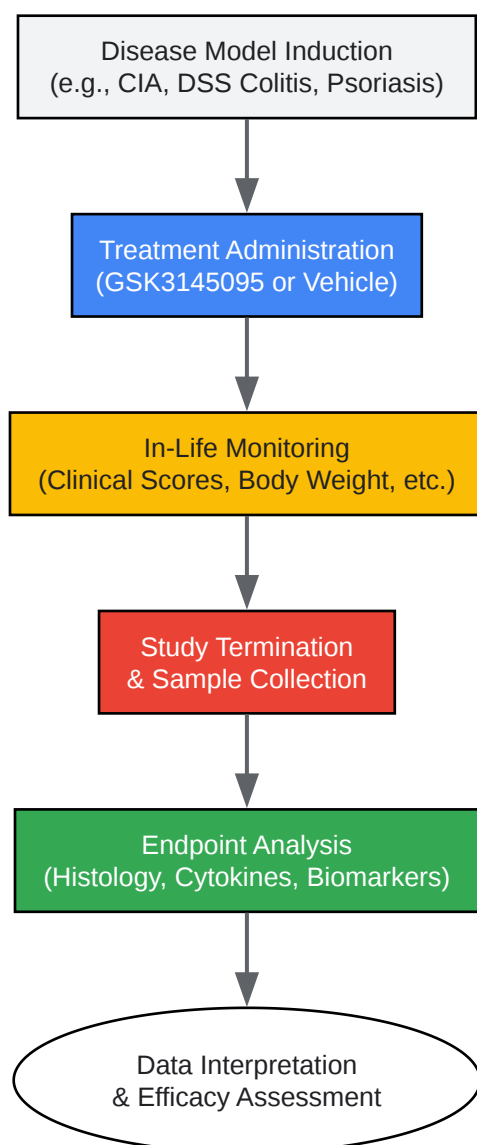
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central role of RIPK1 in inflammatory signaling and a typical experimental workflow for evaluating a therapeutic candidate in a preclinical model.



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Caption: RIPK1 Signaling Pathways in Inflammation and Cell Death.



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Caption: Preclinical Evaluation Workflow for a Therapeutic Candidate.

Conclusion

GSK3145095 is a potent inhibitor of RIPK1, a key regulator of inflammatory and cell death pathways. While its clinical development has been focused on oncology, the compelling rationale for RIPK1 inhibition in inflammatory diseases remains. The significant species selectivity of **GSK3145095** has limited its preclinical evaluation in traditional rodent models of inflammation. However, the available in vitro and ex vivo data in primate systems, along with data from related compounds, support the continued investigation of RIPK1 inhibitors for

immune-mediated inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of this important target class. Future research with RIPK1 inhibitors possessing favorable cross-species potency will be crucial to fully validate the role of this pathway in various inflammatory conditions.

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